4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid

Dye Intermediates Process Chemistry Condensation Reaction

Generic substitution in disazo dye synthesis often introduces biscondensation by-products that reduce tinctorial yield and produce off-spec shades, escalating purification costs. 4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid (CAS 135-11-5) resolves this via its defined regiochemistry: • Suppresses biscondensation during condensation with 1,4-phenylene diamine in saturated aqueous NaCl, improving yield consistency. • Delivers high tinctorial power and exhaustion as a diazo component for black and navy-blue disazo acid dyes on polyamide and wool. • EINECS-listed (205-175-9) for EU market compliance, streamlining multinational procurement.

Molecular Formula C12H11N3O5S
Molecular Weight 309.3 g/mol
CAS No. 135-11-5
Cat. No. B092153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid
CAS135-11-5
Molecular FormulaC12H11N3O5S
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O5S/c13-8-1-3-9(4-2-8)14-11-6-5-10(21(18,19)20)7-12(11)15(16)17/h1-7,14H,13H2,(H,18,19,20)
InChIKeyIQXPRPSTZKBYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(p-Aminoanilino)-3-nitrobenzenesulphonic Acid Identity & Procurement


4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid (CAS 135-11-5), also referred to as 4-amino-2′-nitrodiphenylamine-4′-sulfonic acid, is a substituted diphenylamine derivative bearing amino, nitro, and sulfonic acid functional groups . The compound has a molecular formula C12H11N3O5S and a molecular weight of 309.30 g/mol . As a member of the nitrodiphenylaminesulfonic acid class, it serves as an established intermediate in the synthesis of acid dyes and disazo dyes .

Substitution Risks for 4-(p-Aminoanilino)-3-nitrobenzenesulphonic Acid


Nitrodiphenylaminesulfonic acid isomers exhibit distinct reactivity profiles due to the specific positioning of the nitro and sulfonic acid groups on the aromatic rings. This positional isomerism directly influences condensation selectivity, dyeing performance, and the chromatic properties of the resulting downstream dyes . Consequently, generic substitution of 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid with an unvalidated analog can introduce problematic biscondensation by-products, reduce tinctorial yield, or produce off-specification dye shades, thereby increasing purification burden and compromising manufacturing consistency .

4-(p-Aminoanilino)-3-nitrobenzenesulphonic Acid vs. 2-Sulfonic Acid Isomer


Biscondensation By-Product Suppression

In the condensation reaction with 1,4-phenylene diamine, 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid demonstrates markedly higher selectivity than its isomer, 4-nitro-4′-aminodiphenylamine-2-sulfonic acid. When synthesized using a saturated aqueous sodium chloride medium, the target compound's biscondensation by-product formation is suppressed practically completely . In contrast, prior art methods for the isomeric compound, even with excess 1,4-phenylene diamine, still generated approximately 6 to 7% by weight of the undesired biscondensation product .

Dye Intermediates Process Chemistry Condensation Reaction

Disazo Dye Tinctorial Power and Exhaustion

Disazo acid dyes synthesized from 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid as the diazo component, specifically when coupled with 1-N-phenylaminonaphthalene-8-sulphonic acid, exhibit application properties characterized by high tinctorial power and a very high degree of exhaustion from the dyebath when applied to polyamide fibers and wool from a weakly acidic bath without electrolytes . While no direct comparator dye series from an isomeric intermediate is available in this study, the reported performance values represent a class-level benchmark that alternative nitrodiphenylamine intermediates must meet to achieve comparable dyeing economics.

Acid Dyes Polyamide Dyeing Tinctorial Strength

Black and Navy-Blue Disazo Dye Shades

Disazo dyes derived from 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid reliably produce black and navy-blue shades when synthesized with 1-N-phenylaminonaphthalene-8-sulphonic acid as the coupling component . Spectroscopic data for these dyes have been estimated and characterized . Alternative nitrodiphenylaminesulfonic acid isomers, when diazotized and coupled under similar conditions, would yield different chromophoric systems due to altered electronic effects from the changed substitution pattern, resulting in different hue outcomes. This is a class-level inference based on established structure-property relationships in azo dye chemistry.

Disazo Dyes Color Chemistry Spectroscopic Characterization

EINECS Listing and Commercial Availability

4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid is listed under EINECS Number 205-175-9 , confirming its established regulatory status within the European Union. This provides procurement clarity and reduces trade compliance friction relative to less common or non-listed nitrodiphenylaminesulfonic acid analogs. While not a functional performance differentiator, regulatory listing status is a practical procurement consideration that influences sourcing reliability.

Regulatory Compliance Supply Chain EINECS

Yellow Crystalline Solid and Water Solubility

4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid is a yellow crystalline solid at ambient conditions and exhibits solubility in water as well as in certain organic solvents . The presence of the sulfonic acid group confers aqueous solubility that facilitates handling in water-based dye synthesis and formulation processes. This contrasts with non-sulfonated nitrodiphenylamine analogs (e.g., 4-amino-4′-nitrodiphenylamine, CAS 6149-34-4; MW 229.24) which lack the sulfonic acid moiety and consequently have different solubility profiles .

Physical Properties Formulation Aqueous Processing

Applications of 4-(p-Aminoanilino)-3-nitrobenzenesulphonic Acid


Disazo Acid Dyes for Polyamide and Wool

4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid serves as a diazo component for the preparation of disazo acid dyes producing black and navy-blue shades. When coupled with 1-N-phenylaminonaphthalene-8-sulphonic acid, the resulting dyes are suitable for dyeing polyamide fibers and wool from a weakly acidic dyebath without electrolytes, achieving high tinctorial power and very high exhaustion . This application leverages the compound's defined substitution pattern to reliably generate the desired chromophoric outcome.

Minimizing Biscondensation By-Products

In manufacturing environments where yield optimization and purification cost control are paramount, the demonstrated ability to practically completely suppress biscondensation by-product formation during condensation with 1,4-phenylene diamine—when conducted in saturated aqueous sodium chloride—offers a distinct process advantage . This characteristic makes 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid preferable over the 2-sulfonic acid isomer in synthetic routes susceptible to unwanted dimeric by-product generation.

Acid Nitro Dyestuff Precursor for Leather

The compound belongs to the class of aminonitrodiphenylaminesulfonic acids that are utilized as starting materials for preparing acid nitro dyestuffs via oxidation . Such dyestuffs are applicable for dyeing chrome-grained leather in deep shades . Additionally, derivatives of this intermediate have been specifically reported for producing brown and black disazo dyes for leather applications .

EINECS-Listed Intermediate for EU Supply Chains

Given its established EINECS listing (205-175-9) , 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid is a compliant choice for dye intermediate procurement intended for European markets. This reduces the administrative and regulatory burden associated with importing non-listed analogs and ensures continuity in multinational supply chain operations.

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